molecular formula C11H10O2 B8665210 1-Naphthol-5-methanol

1-Naphthol-5-methanol

Cat. No.: B8665210
M. Wt: 174.20 g/mol
InChI Key: VSIWIYCVZPKALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthol-5-methanol is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

5-(hydroxymethyl)naphthalen-1-ol

InChI

InChI=1S/C11H10O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,12-13H,7H2

InChI Key

VSIWIYCVZPKALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-6-(methoxycarbonyl) benzoic acid (1) was made from 3-nitrophthalic acid using the procedure first reported by Rogers and Averill (Rodgers, M. E. and Averill, B. A., J. Org. Chem., 1986, 51, 3308) and then used immediately to make Diels Alder cycloadduct 2 via the 3-(methoxhycarbonyl)dehydrobenzene intermediate that is generated under aprotic diazotization reaction conditions (based on modified conditions first reported by Giles, R. G. F., Sargent, M. V., and Sianipar, H., J. Chem. Soc. Perkin Trans I, 1991, 1571). Treatment of cycloadduct 2 with TFA in refluxing methanol yielded a 1:2 mixture of regioisomeric naphthols 3a and 3b which were separated by column chromatography on silica gel. The 1,5-naphthol regioisomer (3a) was then reduced with LAH to produce 5-hydroxymethyl naphthol 4, which was then coupled to carbapenem intermediate 5 (CPI 5) with catalytic palladium to produce the 1-carbon naphthol coupled CPI 6.
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3-(methoxhycarbonyl)dehydrobenzene
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naphthols
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3b
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